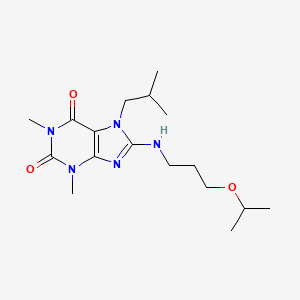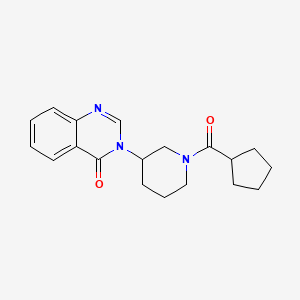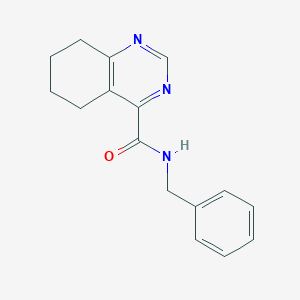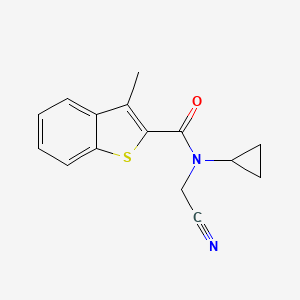![molecular formula C8H16N2O3 B2681846 4-{[2-(二甲基氨基)乙基]氨基}-4-氧代丁酸 CAS No. 60274-11-5](/img/structure/B2681846.png)
4-{[2-(二甲基氨基)乙基]氨基}-4-氧代丁酸
描述
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid, also known as N,N-dimethylglycine ethyl ester, is a chemical compound. It has a molecular formula of C8H16N2O3 and a molecular weight of 188.227 .
Physical And Chemical Properties Analysis
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid has a density of 1.117±0.06 g/cm3 and a boiling point of 401.6±30.0 °C .科学研究应用
Drug and Gene Delivery
This compound has been used in the creation of amphiphilic block copolymers, which can self-associate in aqueous media into nanosized micelles. These micelles can be loaded with anticancer drugs and nucleic acids for simultaneous delivery, significantly improving cancer therapy .
Nanocarrier in Gene Transfection
The compound has been used in the creation of Poly (2-(N,N-dimethylamino) ethyl methacrylate) (PDMAEMA), a nanomaterial that has shown great potential as a new generation of nanocarriers in gene transfection. It has been used to efficiently condense plasmid DNA into nanostructures for transfection in plant cells .
Antimicrobial Activity
The compound has been used in the synthesis of PR-TPB complex, which has shown good activity against both Gram-positive bacteria and yeast, including Candida albicans .
Optical Properties
The compound has been used in the synthesis of compounds with unique optical properties. These compounds have been studied using UV-Vis and fluorescence spectra .
Production of Cationic Polymers
The compound is commonly used in the production of cationic polymers. These polymers are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
属性
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDFENUDVHGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2681764.png)
![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2681765.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2681767.png)
![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2681768.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681770.png)

![N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2681774.png)




![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)
![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2681784.png)